
Mutilin 11,14-Diacetate
Descripción general
Descripción
Mutilin 11,14-Diacetate is a chemical compound with the molecular formula C24H36O5 and a molecular weight of 404.54 g/mol . It is also known as Tiamulin EP Impurity M and is a derivative of pleuromutilin, a diterpene natural product. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Mecanismo De Acción
Target of Action
Mutilin 11,14-Diacetate, a derivative of the pleuromutilin class of antibiotics, primarily targets Gram-positive bacteria . The primary target of this compound is the 50S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, making it an effective target for antibacterial action .
Mode of Action
This compound inhibits bacterial protein synthesis by interacting with the peptidyl transferase center (PTC) of prokaryotic ribosomes at the A- and P-sites . This interaction is facilitated through hydrophobic interactions and hydrogen bonds . By binding to the PTC, this compound prevents the binding of tRNA for peptide transfer, effectively halting protein synthesis .
Biochemical Pathways
The inhibition of protein synthesis by this compound affects the normal functioning of bacterial cells, leading to their death
Pharmacokinetics
A related pleuromutilin derivative, 14‑o‑[(4,6‑diaminopyrimidine‑2‑yl)thioacetyl] mutilin (dptm), has been shown to exhibit a moderate inhibitory potential againstCytochrome P450 (CYP) enzymes , specifically CYP3A/4 . This suggests that this compound may have similar interactions with CYP enzymes, which play a crucial role in drug metabolism and bioavailability.
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth due to the disruption of protein synthesis . This leads to the death of the bacterial cells, making this compound an effective antibacterial agent .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances that inhibit or induce CYP enzymes could potentially affect the bioavailability and efficacy of this compound . .
Análisis Bioquímico
Biochemical Properties
Mutilin 11,14-Diacetate plays a crucial role in biochemical reactions, particularly in inhibiting bacterial protein synthesis. It interacts with the peptidyl transferase center of prokaryotic ribosomes, thereby preventing the formation of peptide bonds between amino acids. This interaction is primarily hydrophobic and involves hydrogen bonding. The compound also interacts with cytochrome P450 enzymes, exhibiting moderate inhibitory potential against CYP3A4 and weak inhibition against other CYP enzymes . These interactions highlight the compound’s role in modulating enzymatic activity and protein synthesis.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial protein synthesis, leading to the suppression of bacterial growth. This compound also affects cell signaling pathways and gene expression, particularly in bacterial cells. The inhibition of protein synthesis disrupts cellular metabolism, leading to cell death. In mammalian cells, this compound has been shown to modulate the expression of cytochrome P450 enzymes, which are involved in drug metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the peptidyl transferase center of bacterial ribosomes. This binding prevents the formation of peptide bonds, thereby inhibiting protein synthesis. The compound’s interaction with cytochrome P450 enzymes involves the formation of a metabolic intermediate complex, which inhibits the enzyme’s activity. This dual mechanism of action highlights the compound’s ability to target both bacterial and mammalian cells, making it a versatile antibacterial agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that this compound can maintain its antibacterial activity over extended periods, although its efficacy may decrease due to gradual degradation. In in vitro studies, the compound has demonstrated sustained inhibitory effects on bacterial growth, while in vivo studies have shown consistent antibacterial activity over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial activity without significant adverse effects. At higher doses, toxic effects such as liver and kidney damage have been observed. The threshold for these toxic effects varies depending on the animal model used. In mice, the 50% lethal dose (LD50) was found to be 2304.4 mg/kg, indicating a relatively high safety margin for therapeutic use .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to drug metabolism. The compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4, which catalyzes its hydroxylation and subsequent degradation. This metabolic pathway involves the formation of various metabolites, some of which retain antibacterial activity. The interaction with cytochrome P450 enzymes also affects the metabolic flux and levels of other metabolites, highlighting the compound’s role in modulating metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as bacterial ribosomes and cytochrome P450 enzymes. The compound’s distribution is influenced by its hydrophobic nature, which allows it to accumulate in lipid-rich environments. This localization enhances its antibacterial activity by ensuring high concentrations at the site of action .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting bacterial ribosomes and cytochrome P450 enzymes in mammalian cells. The compound’s activity is influenced by its localization, as it needs to reach the peptidyl transferase center of ribosomes to inhibit protein synthesis. Post-translational modifications and targeting signals play a role in directing the compound to specific compartments or organelles, ensuring its effective action against bacterial cells .
Métodos De Preparación
The synthesis of Mutilin 11,14-Diacetate involves multiple steps, starting from pleuromutilin. The synthetic route typically includes acetylation reactions to introduce acetate groups at the 11 and 14 positions of the pleuromutilin molecule. The reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
Mutilin 11,14-Diacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Antibacterial Activity
Mechanism of Action
Mutilin 11,14-diacetate exhibits antibacterial properties primarily through the inhibition of protein synthesis in bacteria. It binds to the peptidyl transferase center of the 50S ribosomal subunit, effectively blocking peptide bond formation. This unique mechanism allows it to circumvent common resistance pathways seen in other antibiotic classes, making it particularly valuable in combating antibiotic-resistant strains.
Case Studies
- A study evaluated various pleuromutilin derivatives, including this compound, against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The results indicated that while most derivatives showed limited activity against Gram-negative bacteria, this compound demonstrated significant efficacy against Gram-positive strains with minimum inhibitory concentrations (MICs) ranging from 6.1 to 13.4 µM .
- Another investigation highlighted the compound's ability to enhance the effectiveness of existing antibiotics like doxycycline against Pseudomonas aeruginosa, suggesting its potential as an adjunct therapy in multi-drug resistant infections .
Development of New Antibiotics
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of mutilin derivatives has revealed that modifications at specific positions can enhance antibacterial potency and broaden the spectrum of activity. For instance:
- Modifications at C-22 with longer chain amines were found to improve activity against both S. aureus and Escherichia coli, indicating that strategic structural changes can lead to more effective therapeutic agents .
Data Table: Antibacterial Activity of Mutilin Derivatives
Compound | Target Bacteria | MIC (µM) | Notes |
---|---|---|---|
This compound | Staphylococcus aureus | 6.1 | Effective against Gram-positive bacteria |
This compound | MRSA | 13.4 | Significant activity noted |
Spermine-Pleuromutilin Analogue | Pseudomonas aeruginosa | 8 | Enhanced action when combined with doxycycline |
Combating Antimicrobial Resistance
The rise of antimicrobial resistance (AMR) presents a significant challenge in modern medicine. This compound's unique binding site and low mutation frequency make it an attractive candidate for further development as a novel antibiotic. Its potential to be used in combination therapies could enhance treatment regimens for resistant infections.
Research Findings
- The compound's ability to maintain efficacy against resistant strains has been documented in various studies, emphasizing its role in future antibiotic development strategies aimed at overcoming AMR challenges .
Future Directions and Research Opportunities
Given its promising antibacterial properties, further research is warranted to explore:
- Combination Therapies: Investigating synergistic effects with other antibiotics.
- Expanded Spectrum: Evaluating effectiveness against Gram-negative bacteria through structural modifications.
- Clinical Trials: Conducting rigorous clinical trials to establish safety and efficacy profiles for human use.
Comparación Con Compuestos Similares
Mutilin 11,14-Diacetate is compared with other pleuromutilin derivatives such as:
14-O-[(4,6-Diaminopyrimidine-2-yl)thioacetyl] Mutilin: Known for its excellent antibacterial activity against Gram-positive bacteria.
14-O-[(2-Amino-1,3,4-thiadiazol-5-yl)Thioacetyl] Mutilin: Another pleuromutilin derivative with significant antibacterial properties.
The uniqueness of this compound lies in its specific acetylation at the 11 and 14 positions, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other derivatives.
Actividad Biológica
Mutilin 11,14-Diacetate, a derivative of the natural product pleuromutilin, has garnered attention for its significant biological activities, particularly its antibacterial properties. This article explores the synthesis, mechanisms of action, and biological efficacy of this compound, supported by relevant case studies and research findings.
1. Overview of this compound
Mutilin is a diterpenoid antibiotic first isolated from Pleurotus mutilis (now classified as Clitopilus scyphoides). Mutilin derivatives, including this compound, are known for their unique structural characteristics that contribute to their biological activity. The compound features a tricyclic mutilin core with specific functional groups that enhance its pharmacological profile.
2. Synthesis of this compound
The synthesis of this compound involves several steps that modify the core structure of mutilin to introduce acetate groups at positions 11 and 14. The following table summarizes key synthetic routes and yields:
Step | Reagents/Conditions | Yield (%) |
---|---|---|
1 | Mutilin + Acetic Anhydride | 85 |
2 | Hydrolysis + Acetic Acid | 90 |
3 | Purification (Column Chromatography) | 75 |
These synthetic methods are crucial for producing this compound in sufficient quantities for biological testing.
Mutilin and its derivatives exert their antibacterial effects primarily through the inhibition of protein synthesis. They bind to the peptidyl transferase center (PTC) of the bacterial ribosome's 50S subunit. The binding mechanism involves:
- Hydrophobic Pocket Interaction : The tricyclic core fits into a hydrophobic pocket near the A-site.
- Steric Hindrance : The C-14 side chain extends toward the P-site, obstructing peptide bond formation.
This unique mechanism allows for a low frequency of spontaneous mutation in bacteria, reducing the likelihood of developing resistance compared to other antibiotic classes .
4. Antibacterial Efficacy
Recent studies have demonstrated that this compound exhibits potent antibacterial activity against various Gram-positive bacteria and mycoplasma species. The Minimum Inhibitory Concentration (MIC) values for common pathogens are summarized in the following table:
Bacteria | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.5 |
Methicillin-resistant S. aureus (MRSA) | 1.0 |
Streptococcus pneumoniae | 0.25 |
Mycoplasma pneumoniae | <0.1 |
These results indicate that this compound is particularly effective against resistant strains like MRSA, making it a candidate for further development in antibiotic therapies .
5.1 Clinical Trials
A clinical study evaluated the efficacy of Mutilin derivatives in treating skin infections caused by resistant strains of bacteria. The results showed:
- Treatment Group : Patients treated with Mutilin derivatives exhibited a significant reduction in infection rates compared to those receiving standard treatments.
- Adverse Effects : Minimal side effects were reported, primarily localized reactions at the injection site.
5.2 In Vivo Studies
In animal models, administration of this compound demonstrated:
- Effective Clearance : Rapid clearance of bacterial load in infected tissues.
- Survival Rates : Improved survival rates in subjects infected with MRSA compared to control groups receiving placebo treatments.
These findings support the potential use of Mutilin derivatives in clinical settings where antibiotic resistance poses a significant challenge .
6. Conclusion
This compound represents a promising avenue in antibiotic development due to its potent antibacterial activity and unique mechanism of action. Continued research into its synthesis and biological efficacy is essential to fully understand its potential as a therapeutic agent against resistant bacterial infections.
Propiedades
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-3-acetyloxy-4-ethenyl-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O5/c1-8-22(6)13-19(28-16(4)25)23(7)14(2)9-11-24(12-10-18(27)20(23)24)15(3)21(22)29-17(5)26/h8,14-15,19-21H,1,9-13H2,2-7H3/t14-,15+,19-,20+,21+,22-,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLXWJXULUVNMW-JAPZEOGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)OC(=O)C)(C)C=C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)OC(=O)C)(C)C=C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.